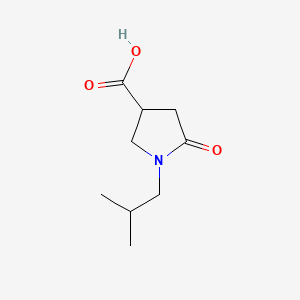

1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-6(2)4-10-5-7(9(12)13)3-8(10)11/h6-7H,3-5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZWNDCJUFFVLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CC(CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406474 | |

| Record name | 1-isobutyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773865-07-9 | |

| Record name | 1-isobutyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Anti-Cancer Mechanism of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid and its derivatives, a novel class of compounds with promising therapeutic potential against multiple myeloma. The core of their anti-cancer activity lies in the targeted inhibition of the cellular proteasome, a critical component in protein homeostasis. This document details the molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the underlying pathways and research workflows.

Core Mechanism of Action: Proteasome Inhibition

The primary mechanism of action for 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid derivatives is the inhibition of the 26S proteasome, a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. This inhibition is crucial for the induction of apoptosis in cancer cells, which are particularly sensitive to disruptions in protein degradation pathways.

Molecular docking studies have revealed that these compounds likely bind to the chymotrypsin-like (β5) subunit of the 20S proteasome.[1] The N-isobutyl group, along with other structural modifications, plays a significant role in the potency of these compounds, suggesting a defined structure-activity relationship.[1] By blocking the catalytic activity of the proteasome, these molecules lead to the accumulation of ubiquitinated proteins, inducing endoplasmic reticulum stress and ultimately triggering programmed cell death in malignant cells.

Quantitative Biological Activity

The anti-proliferative and proteasome inhibitory activities of key derivatives have been quantified using in vitro cellular assays. The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) against the RPMI 8226 human multiple myeloma cell line.

Table 1: In Vitro Cytotoxicity of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic Acid Derivatives against RPMI 8226 Cells [1]

| Compound | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) | 72h IC₅₀ (µM) |

| 13 | 61 | 43 | 34 |

| 14 | 169 | 85 | 15 |

Table 2: Proteasome Chymotrypsin-Like Activity Inhibition in RPMI 8226 Cells [1]

| Compound | IC₅₀ (µM) |

| (-)-(2R,3R)-13 | 90 ± 8 |

| (+)-(2S,3S)-13 | 189 ± 17 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the investigation of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid derivatives.

Synthesis of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic Acid Derivatives

The synthesis of the racemic 5-oxopyrrolidine-3-carboxylic acid derivatives is achieved through a Castagnoli–Cushman reaction (CCR) followed by Steglich esterification.[1]

-

Imine Formation: An appropriate aldehyde and isobutylamine are reacted in the presence of 4 Å molecular sieves to form the corresponding imine in situ.

-

Cycloaddition: The in situ generated imine is then reacted with succinic anhydride in p-xylene under reflux for 10 hours.

-

Purification: The resulting 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid is isolated and purified using liquid-liquid extraction and flash chromatography.

-

Esterification (Optional): The carboxylic acid can be converted to its corresponding methyl ester via Steglich esterification using EDC and DMAP in the presence of methanol.[1]

Cell Viability (MTT) Assay

This assay quantitatively assesses the cytotoxic effects of the compounds on cancer cells.

-

Cell Seeding: RPMI 8226 cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.[2]

-

Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 10, 100, and 500 µM) and incubated for 24, 48, or 72 hours.[1]

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.

Cell Death (Trypan Blue) Assay

This assay is used to differentiate and count viable and non-viable cells.

-

Cell Seeding and Treatment: RPMI 8226 cells are seeded in 6-well plates at a density of 2.5 x 10⁵ cells/well and treated with the test compounds for 24 hours.[1]

-

Cell Staining: The treated cells are collected and stained with a 0.4% Trypan blue solution.[1]

-

Cell Counting: The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer under a light microscope.

Proteasome Activity Assay

This assay measures the direct inhibitory effect of the compounds on the chymotrypsin-like activity of the proteasome within the cells.

-

Cell Treatment: RPMI 8226 cells are treated with various concentrations of the test compounds.

-

Lysis and Substrate Addition: The cells are lysed, and a fluorogenic substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC) is added.

-

Fluorescence Measurement: The fluorescence of the cleaved substrate is measured over time using a fluorometer. The rate of substrate cleavage is proportional to the proteasome activity. The IC₅₀ values are determined by plotting the inhibition of proteasome activity against the compound concentration.

Visualizing the Molecular Mechanism and Experimental Design

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway and the overall experimental workflow.

References

An In-depth Technical Guide to 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid: Chemical Properties and Biological Potential

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and plausible biological activities of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this paper extrapolates information from closely related analogues and the broader class of 1-substituted 5-oxopyrrolidine-3-carboxylic acids. All quantitative data is presented in structured tables, and detailed experimental methodologies from cited literature are provided.

Core Chemical Properties

1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid is a derivative of pyroglutamic acid, featuring an isobutyl group attached to the nitrogen atom of the pyrrolidinone ring. While specific experimental data for this compound is scarce in publicly available literature, its fundamental properties can be identified.

| Property | Value | Source |

| IUPAC Name | 1-isobutyl-5-oxopyrrolidine-3-carboxylic acid | - |

| CAS Number | 773865-07-9 | [1] |

| Molecular Formula | C₉H₁₅NO₃ | [1] |

| Molecular Weight | 185.22 g/mol | [1] |

| Canonical SMILES | CC(C)CN1CC(C(=O)O)CC1=O | - |

| Storage Conditions | Recommended storage at 2-8°C, sealed in a dry environment. | [1] |

Synthesis and Experimental Protocols

A definitive, published synthetic protocol specifically for 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid has not been identified. However, a general and widely applicable method for the synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids involves the reaction of an appropriate amine with itaconic acid or its derivatives. A plausible synthetic pathway can be extrapolated from the synthesis of similar compounds.

One such general procedure involves the cyclization of 2-methylenesuccinic acid (itaconic acid) with an amine.[2] Another relevant protocol describes the synthesis of 1,2,3-trisubstituted-5-oxopyrrolidines through a multi-step process.[1]

Hypothetical Synthetic Workflow:

The following diagram illustrates a potential synthetic route for 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid based on established methodologies for analogous compounds.

Caption: A potential synthetic pathway for the target compound.

Detailed Experimental Protocol (Adapted from related syntheses):

The following protocol is an adaptation from the synthesis of other 1-substituted 5-oxopyrrolidine-3-carboxylic acids and should be considered a starting point for optimization.[3][4]

Materials:

-

Itaconic acid

-

Isobutylamine

-

Solvent (e.g., water, toluene, or solvent-free conditions)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

A mixture of itaconic acid (1 equivalent) and isobutylamine (1 to 1.5 equivalents) is prepared.

-

The reaction can be conducted under solvent-free conditions by heating the mixture, or by refluxing in a suitable solvent like water or toluene.[3][4]

-

The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

If a solid precipitate forms, it is collected by filtration. If not, the mixture is subjected to an aqueous workup.

-

The workup typically involves acidification with hydrochloric acid to protonate the carboxylic acid, followed by extraction with an organic solvent.

-

The organic layers are combined, washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Characterization: The final product should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups such as the carboxylic acid and the lactam carbonyl.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activity of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid are not available in the current literature. However, the 5-oxopyrrolidine-3-carboxylic acid scaffold is a common motif in compounds with a wide range of biological activities.[2][5]

Derivatives of this scaffold have been reported to possess:

-

Analgesic and Antihypoxic Effects: Studies have shown that some 1-substituted 5-oxopyrrolidine-3-carboxylic acids exhibit these properties.[2]

-

Anticancer Activity: Certain derivatives have been synthesized and evaluated for their potential as anticancer agents.[3]

-

Antimicrobial Activity: A number of compounds based on this scaffold have demonstrated activity against various bacterial strains, including multidrug-resistant pathogens.[3][4]

Given the structural similarities, it is plausible that 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid could exhibit one or more of these biological activities. The isobutyl substituent may influence the compound's lipophilicity and steric profile, which in turn could modulate its interaction with biological targets.

Illustrative Signaling Pathway (Hypothetical):

While no specific signaling pathway has been elucidated for the target compound, some derivatives of 5-oxopyrrolidine have been shown to interact with various cellular targets. For instance, pyrrolidine carboxamides have been identified as inhibitors of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in fatty acid synthesis.[6] The following diagram illustrates a simplified, hypothetical mechanism of action based on enzyme inhibition, a common mode of action for such compounds.

Caption: A hypothetical mechanism of action for the target compound.

Conclusion and Future Directions

1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid is a compound with a well-defined chemical structure but limited experimentally determined properties in the public domain. Based on the chemistry of related compounds, its synthesis is feasible through established methods. The broader class of 1-substituted 5-oxopyrrolidine-3-carboxylic acids exhibits a range of promising biological activities, suggesting that the title compound warrants further investigation.

Future research should focus on:

-

The definitive synthesis and full experimental characterization of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid.

-

Screening for biological activities, including analgesic, antihypoxic, anticancer, and antimicrobial effects.

-

If activity is observed, further studies to elucidate the specific mechanism of action and identify the molecular targets and signaling pathways involved.

This technical guide serves as a foundational document to stimulate and guide future research into this potentially valuable chemical entity.

References

- 1. From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its inherent structural features, including a lactam ring and a carboxylic acid group, provide a versatile platform for chemical modifications, leading to a diverse range of pharmacological activities. This technical guide focuses on the biological activities of derivatives of this scaffold, with a particular emphasis on the 1-isobutyl substitution, exploring their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the quantitative biological data, detailed experimental protocols, and the underlying signaling pathways that these compounds modulate.

Quantitative Biological Activity Data

The biological evaluation of 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives has revealed a spectrum of activities, with potency often dependent on the nature of the substituent at the 1-position and further modifications at the 3-position. While specific data for the 1-isobutyl parent compound is part of a broader library in some studies, the following tables summarize the activities of representative derivatives to illustrate the therapeutic potential of this chemical class.

Table 1: Anticancer Activity of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

| Compound ID | 1-Substituent | 3-Position Derivative | Cancer Cell Line | Assay | Activity (IC50/EC50 in µM) | Reference |

| 1 | 4-Acetamidophenyl | Hydrazone with 5-nitrothiophene | A549 (Lung) | MTT | Potent | [1][2] |

| 2 | 4-Acetamidophenyl | Hydrazone with various aryl aldehydes | A549 (Lung) | MTT | Varied | [2] |

| 3 | 4-(Phenylamino)phenyl | Hydrazone with 5-nitrothiophene | PPC-1 (Prostate) | MTT | 2.5 - 20.2 | [3] |

| 4 | 4-(Phenylamino)phenyl | Hydrazone with 5-chlorobenzylidene | IGR39 (Melanoma) | MTT | 2.5 - 20.2 | [3] |

| 5 | 2,4-Difluorophenyl | Hydrazone with 5-nitrothiophene | A375 (Melanoma) | MTT | Highly Active | [4] |

| 6 | 2,4-Difluorophenyl | Hydrazone with 4-bromobenzylidene | A375 (Melanoma) | MTT | Highly Active | [4] |

Table 2: Antimicrobial Activity of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

| Compound ID | 1-Substituent | 3-Position Derivative | Bacterial/Fungal Strain | Assay | Activity (MIC in µg/mL) | Reference |

| 7 | 2-Hydroxy-5-methylphenyl | Hydrazone with benzylidene | Staphylococcus aureus | Broth Microdilution | 3.9 | [5] |

| 8 | 2-Hydroxy-5-methylphenyl | Hydrazone with 5-nitrothiophene | Various Gram-positive and Gram-negative bacteria | Broth Microdilution | Surpassed cefuroxime (7.8 µg/mL) | [5] |

| 9 | 4-Acetamidophenyl | Hydrazone with 5-nitrothiophene | Multidrug-resistant Staphylococcus aureus | Broth Microdilution | Promising and selective | [1] |

| 10 | 2-Hydroxyphenyl | Ester | Methicillin-resistant S. aureus TCH 1516 | Broth Microdilution | 64 | [6] |

Table 3: Anti-inflammatory Activity of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

| Compound ID | 1-Substituent | 3-Position Derivative | Target | Assay | Activity | Reference |

| 11 | Complex benzotriazolyl-oxadiazolyl acetamido | Various aromatic aldehydes at the 2-position | MMP-2, MMP-9 | In vitro enzyme inhibition | Promising | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 1-isobutyl-5-oxopyrrolidine-3-carboxylic acid derivatives and their analogs.

Synthesis of 1-Substituted-5-oxopyrrolidine-3-carboxylic Acids

A common synthetic route involves the reaction of a primary amine with itaconic acid.[1][2]

-

Materials: Primary amine (e.g., 4-acetamidoaniline), itaconic acid, water, 5% hydrochloric acid, 5% sodium hydroxide solution.

-

Procedure:

-

A mixture of the primary amine (0.5 mol) and itaconic acid (0.75 mol) in water (100 mL) is refluxed for 12 hours.

-

After reflux, 5% hydrochloric acid (100 mL) is added, and the mixture is stirred for 5 minutes.

-

The mixture is cooled, and the resulting crystalline solid is collected by filtration and washed with water.

-

Purification is achieved by dissolving the solid in a 5% sodium hydroxide solution, filtering, and then acidifying the filtrate with hydrochloric acid to a pH of 5 to precipitate the pure product.

-

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[3][4]

-

Materials: Cancer cell lines (e.g., A549, MDA-MB-231), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, test compounds, MTT solution (5 mg/mL in PBS), DMSO.

-

Procedure:

-

Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing various concentrations of the test compounds, and the plates are incubated for 72 hours.

-

After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

-

The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

-

Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5]

-

Materials: Bacterial or fungal strains, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, test compounds, inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Procedure:

-

Serial two-fold dilutions of the test compounds are prepared in the appropriate broth in the wells of a 96-well plate.

-

Each well is inoculated with the standardized microbial suspension.

-

Positive (broth with inoculum) and negative (broth only) controls are included.

-

The plates are incubated at 37°C for 24 hours (for bacteria) or at a suitable temperature and duration for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 5-oxopyrrolidine-3-carboxylic acid derivatives stem from their ability to interact with and modulate various cellular signaling pathways. Below are diagrams of key pathways potentially targeted by these compounds.

Experimental Workflow for Synthesis and Screening

The general process for discovering and evaluating the biological activity of novel 5-oxopyrrolidine-3-carboxylic acid derivatives is outlined below.

Caption: General workflow for the synthesis and biological evaluation of 5-oxopyrrolidine derivatives.

Inhibition of Matrix Metalloproteinases (MMPs) Signaling Pathway

Several derivatives have shown potential as inhibitors of MMPs, which are key enzymes in tissue remodeling and inflammation.[7]

Caption: Inhibition of MMP signaling by 5-oxopyrrolidine derivatives.

Modulation of NMDA Receptor Signaling

While not directly demonstrated for the 1-isobutyl derivatives, related compounds have been designed to target NMDA receptors, which are implicated in neurodegenerative diseases.

References

- 1. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to 1-Isobutyl-5-oxopyrrolidine-3-carboxylic Acid Analogues: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 1-isobutyl-5-oxopyrrolidine-3-carboxylic acid scaffold and its analogues represent a promising class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of their synthesis, biological evaluation, and potential therapeutic applications, with a focus on anticancer, antimicrobial, and anti-inflammatory properties. The information is compiled from recent scientific literature to aid researchers and drug development professionals in exploring this versatile chemical space.

Synthesis of 1-Substituted-5-oxopyrrolidine-3-carboxylic Acid Analogues

The core structure of 5-oxopyrrolidine-3-carboxylic acid is a versatile starting point for the synthesis of a wide array of analogues. The primary methods for synthesizing these compounds involve the cyclization of itaconic acid or its derivatives with various primary amines. A notable and efficient method for generating 2,3-trans-stereoselective racemic lactam 3-carboxylic acid derivatives is the Castagnoli–Cushman reaction (CCR).[1]

General Synthesis Workflow

The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids can be generalized into a few key steps, as illustrated in the workflow diagram below. The process typically begins with the reaction of an appropriate amine with itaconic acid or succinic anhydride to form the pyrrolidinone ring system.

References

Spectroscopic Data for 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid, targeting researchers, scientists, and professionals in drug development. This document presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| ~3.5-3.7 | Multiplet | 1H | CH-COOH |

| ~3.2-3.4 | Multiplet | 2H | N-CH₂ (pyrrolidine ring) |

| ~3.0-3.2 | Multiplet | 2H | N-CH₂ (isobutyl) |

| ~2.5-2.7 | Multiplet | 2H | CH₂-C=O |

| ~1.8-2.0 | Multiplet | 1H | CH (isobutyl) |

| ~0.9 | Doublet | 6H | 2 x CH₃ (isobutyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~175-180 | -COOH |

| ~170-175 | C=O (amide) |

| ~50-55 | N-CH₂ (isobutyl) |

| ~45-50 | N-CH₂ (pyrrolidine ring) |

| ~40-45 | CH-COOH |

| ~30-35 | CH₂-C=O |

| ~25-30 | CH (isobutyl) |

| ~20 | 2 x CH₃ (isobutyl) |

Table 3: Predicted IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid)[1][2][3] |

| 2850-2960 | Medium-Strong | C-H stretch (alkyl) |

| 1710-1760 | Strong | C=O stretch (carboxylic acid)[1][2] |

| 1650-1690 | Strong | C=O stretch (amide) |

| 1210-1320 | Medium | C-O stretch (carboxylic acid)[2] |

| 1440-1395 & 910-950 | Medium | O-H bend (carboxylic acid)[2] |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 200.1236 | [M+H]⁺ (Monoisotopic Mass: 199.1158 g/mol ) |

| 222.1055 | [M+Na]⁺ |

| 182.1083 | [M-H₂O+H]⁺ |

| 154.1130 | [M-COOH+H]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[4][5][6]

Sample Preparation:

-

Dissolve 5-10 mg of the purified 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]

-

Filter the solution into a clean NMR tube.

-

Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing.[4]

Data Acquisition:

-

Acquire a ¹H NMR spectrum to determine the proton environments.[7]

-

Obtain a ¹³C NMR spectrum to identify the number and types of carbon atoms.[7]

-

Further 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity and finalize the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8][9]

Sample Preparation (Thin Solid Film Method): [10]

-

Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or acetone.[10]

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[9][10]

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[10]

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.[3]

-

Characteristic absorption bands for functional groups like O-H and C=O will be visible in the spectrum.[1][2][3]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a compound.[11][12]

Sample Preparation:

-

Dissolve the sample in an appropriate solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.[13]

-

Further dilute the solution to a final concentration of about 10-100 µg/mL.[13]

-

Ensure the final solution is free of any precipitates by filtering if necessary.[13]

Data Acquisition:

-

The sample is introduced into the mass spectrometer, often using techniques like electrospray ionization (ESI).[11]

-

The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[12][14]

-

A detector measures the abundance of each ion, generating a mass spectrum.[14] The molecular ion peak provides the molecular weight of the compound.[15]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. scribd.com [scribd.com]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. amherst.edu [amherst.edu]

- 9. webassign.net [webassign.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. fiveable.me [fiveable.me]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 15. youtube.com [youtube.com]

A Technical Guide to the Discovery and Isolation of Novel 1-Substituted-5-Oxopyrrolidine-3-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-substituted-5-oxopyrrolidine-3-carboxylic acid scaffold, a derivative of pyroglutamic acid, has emerged as a privileged structure in medicinal chemistry. Its inherent chirality and versatile chemical handles have led to the development of a diverse range of biologically active compounds. These derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects, making them a focal point for drug discovery and development. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, isolation, and biological evaluation of novel 1-substituted-5-oxopyrrolidine-3-carboxylic acids, with a focus on their potential therapeutic applications.

Synthesis and Isolation of 1-Substituted-5-Oxopyrrolidine-3-Carboxylic Acids

The primary and most common method for the synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids is the cyclization reaction of itaconic acid with a variety of primary amines. This reaction can be carried out under different conditions, including refluxing in water or solvent-free conditions at elevated temperatures.

General Experimental Workflow for Synthesis

The synthesis of these compounds typically follows a straightforward workflow, which can be adapted based on the specific amine and desired final product.

Solubility Profile of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on the compound's chemical structure and provides a detailed experimental protocol for its determination.

Predicted Solubility of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid

The solubility of a compound is influenced by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular weight. 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid possesses both a polar carboxylic acid group and a nonpolar isobutyl group. This amphiphilic nature dictates its solubility in various solvents.

The carboxylic acid moiety can engage in hydrogen bonding with polar solvents and can be ionized in basic solutions, which generally increases aqueous solubility. Conversely, the presence of the isobutyl group and the overall carbon skeleton contributes to its nonpolar character, suggesting solubility in organic solvents.

Based on general principles of organic chemistry, the expected qualitative solubility of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid is summarized in the table below. It is important to note that carboxylic acids with one to four carbon atoms are typically miscible with water, but solubility decreases as the carbon chain length increases.[1][2][3]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble to Insoluble | The nonpolar isobutyl group is expected to significantly reduce solubility in water compared to smaller carboxylic acids.[1][2][3] |

| Methanol, Ethanol | Soluble | The compound is expected to be soluble in alcohols due to hydrogen bonding and van der Waals interactions.[4] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble | These solvents are strong hydrogen bond acceptors and can effectively solvate the carboxylic acid group. |

| Acetone | Moderately Soluble | Acetone can act as a hydrogen bond acceptor, but its overall polarity is lower than that of DMSO or DMF. | |

| Nonpolar | Dichloromethane, Chloroform | Soluble | The nonpolar aspects of the molecule are expected to interact favorably with these solvents. |

| Ethyl Acetate | Soluble | Ethyl acetate can act as a hydrogen bond acceptor and has a moderate polarity. | |

| Toluene, Hexane | Sparingly Soluble to Insoluble | The polarity of the carboxylic acid group will likely limit solubility in highly nonpolar solvents. | |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Soluble | The carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt. |

| 5% Sodium Bicarbonate (NaHCO₃) | Soluble | As a carboxylic acid, it is expected to be acidic enough to react with a weak base like sodium bicarbonate. | |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Insoluble | The compound is not expected to be protonated and therefore its solubility in acidic solution should be similar to that in water. |

Note: For a structurally similar compound, 1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid, a solubility of >27.8 µg/mL at pH 7.4 has been reported, indicating some degree of aqueous solubility.[5]

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the quantitative determination of the solubility of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid.

Materials and Equipment:

-

1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, DMSO, DMF)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

-

Syringe filters (e.g., 0.22 µm or 0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid to a series of vials, each containing a known volume (e.g., 1 mL) of the different test solvents. "Excess" means that undissolved solid should be visible after equilibration.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The time required may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set time (e.g., 10-15 minutes).

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial using a micropipette.

-

Filter the aliquot through a syringe filter appropriate for the solvent to remove any remaining particulate matter.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method. The dilution factor must be accurately recorded.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid of known concentrations.

-

Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution Factor

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid.

Caption: Experimental workflow for solubility determination.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. Video: Physical Properties of Carboxylic Acids [jove.com]

- 5. 1-tert-Butyl-5-oxopyrrolidine-3-carboxylic acid | C9H15NO3 | CID 3163418 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct biological activity and specific therapeutic targets for 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid are not extensively documented in publicly available research. This guide synthesizes findings from studies on the broader class of 5-oxopyrrolidine-3-carboxylic acid derivatives to infer potential therapeutic avenues and targets for the specified compound. The presented data pertains to structurally related molecules and should be considered indicative rather than definitive for 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid.

Executive Summary

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities. Extensive research into its derivatives has revealed potential therapeutic applications in oncology, infectious diseases, and neurodegenerative disorders. This technical guide consolidates the current understanding of the potential therapeutic targets of this class of compounds, with a focus on inferring the likely activities of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid. Key identified targets and pathways include the proteasome in cancer, bacterial cell viability mechanisms, and Beta-secretase 1 (BACE1) in Alzheimer's disease.

Potential Therapeutic Areas and Targets

Based on the biological evaluation of various 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives, the following therapeutic areas and molecular targets have been identified as potentially relevant for 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid.

Oncology

The 5-oxopyrrolidine-3-carboxylic acid core has been a fruitful scaffold for the development of novel anticancer agents. Derivatives have demonstrated cytotoxicity against a range of cancer cell lines.

Potential Target: The Proteasome

Several studies on substituted 5-oxopyrrolidines have identified the proteasome as a key target in cancer therapy.[1] The proteasome is a multi-catalytic protease complex responsible for the degradation of most intracellular proteins, and its inhibition can lead to the accumulation of pro-apoptotic proteins and cell cycle arrest in cancer cells.

A study on 1(N),2,3-trisubstituted-5-oxopyrrolidines targeting multiple myeloma cells revealed that certain derivatives exhibit proteasome inhibitory activity.[1] The presence of a hydrophobic bulky substituent on the nitrogen atom of the pyrrolidine ring was found to be essential for cytotoxic activity.[1] This suggests that 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid, with its isobutyl group, may also exhibit proteasome inhibitory potential.

The following table summarizes the cytotoxic activity of various 5-oxopyrrolidine derivatives against different cancer cell lines. It is important to note that these are not direct data for 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid but for structurally related compounds.

| Compound Class | Cancer Cell Line | Measurement | Value (µM) | Reference |

| Trisubstituted γ-lactams | RPMI 8226 (Multiple Myeloma) | IC50 (24h) | <350 | [1] |

| Hydrazone Derivatives | A549 (Lung Adenocarcinoma) | % Viability (at 100 µM) | Variable | [2][3][4] |

| 1-(2,4-difluorophenyl) derivatives | MDA-MB-231 (Triple-Negative Breast), PPC1 (Prostate), A375 (Melanoma) | IC50 (72h) | Variable | [5] |

Infectious Diseases

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown promising antimicrobial activity, particularly against Gram-positive bacteria.

Potential Target: Bacterial Viability Pathways

While the precise molecular targets for the antimicrobial activity of this class of compounds are not yet fully elucidated, studies have demonstrated their efficacy in inhibiting the growth of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][6][7][8][9][10] The mechanism is likely to involve the disruption of essential cellular processes, leading to bacteriostatic or bactericidal effects.

The table below presents the Minimum Inhibitory Concentration (MIC) values for several 5-oxopyrrolidine derivatives against various bacterial strains.

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Hydrazone with 5-nitrothien-2-yl fragment | Staphylococcus aureus | <7.8 | [11][12] |

| Hydrazone with benzylidene moiety | Staphylococcus aureus | 3.9 | [11][12] |

| Compound 21 (bishydrazone with 5-nitrothiophene) | Multidrug-resistant S. aureus | 1-8 | [2] |

| Hydrazone with 5-nitrofuran-2-yl moiety | Various bacterial strains | Potent activity | [11][12] |

Neurodegenerative Diseases

The 5-oxopyrrolidine scaffold has also been investigated for its potential in treating neurodegenerative diseases, particularly Alzheimer's disease.

Potential Target: Beta-secretase 1 (BACE1)

BACE1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are a hallmark of Alzheimer's disease.[13][14][15][16][17] Inhibition of BACE1 is a major therapeutic strategy for reducing Aβ levels. The 5-oxopyrrolidine core has been utilized in the design of BACE1 inhibitors. While no direct data for 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid is available, the general applicability of the scaffold suggests its potential in this area.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of 5-oxopyrrolidine-3-carboxylic acid derivatives.

General Synthesis of 1-Substituted 5-Oxopyrrolidine-3-carboxylic Acids

This protocol describes a general method for the synthesis of the core scaffold.[2][18]

-

Reaction Setup: A mixture of itaconic acid (1.5 equivalents) and the desired primary amine (e.g., isobutylamine, 1 equivalent) in water is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours.

-

Work-up: The reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration, washed with cold water, and dried. If no precipitate forms, the water is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

-

Characterization: The structure of the final product is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.[2][3][4]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.[11][12]

-

Preparation of Inoculum: A bacterial suspension is prepared in a suitable broth (e.g., Mueller-Hinton broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria and broth) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualizations

Signaling Pathway Diagram

References

- 1. From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]

- 9. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Enantioselective Synthesis of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed enantioselective synthesis of 1-isobutyl-5-oxopyrrolidine-3-carboxylic acid, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. The core of the proposed synthesis is a chiral organocatalyst-mediated asymmetric aza-Michael addition of isobutylamine to itaconic anhydride, followed by intramolecular cyclization. This approach is grounded in established methodologies for the asymmetric synthesis of substituted pyrrolidines and offers a potentially efficient route to the target molecule in high enantiopurity. This document provides a detailed, albeit prospective, experimental protocol, a summary of expected quantitative data based on analogous reactions, and visualizations of the synthetic pathway and catalytic cycle to aid in research and development efforts.

Introduction

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a key structural motif in a variety of biologically active molecules. The stereochemistry at the C3 position is often crucial for pharmacological activity, making enantioselective synthesis a critical aspect of their preparation. The N-isobutyl substituent can modulate the lipophilicity and metabolic stability of the molecule, making the target compound, 1-isobutyl-5-oxopyrrolidine-3-carboxylic acid, a valuable building block for drug discovery programs.

While various methods exist for the synthesis of substituted pyrrolidines, this guide focuses on a modern and efficient approach: organocatalytic asymmetric synthesis. This strategy avoids the use of metal catalysts, often offering milder reaction conditions and simplified purification procedures. Specifically, we propose the use of a chiral bifunctional thiourea catalyst to control the stereochemical outcome of the key bond-forming step.

Proposed Synthetic Pathway

The proposed enantioselective synthesis of 1-isobutyl-5-oxopyrrolidine-3-carboxylic acid involves a two-step, one-pot reaction sequence starting from commercially available itaconic anhydride and isobutylamine. The key to enantioselectivity is the use of a chiral bifunctional organocatalyst, such as a thiourea derivative of a chiral diamine.

The logical workflow for this synthesis is depicted below:

Detailed Experimental Protocol (Proposed)

This protocol is based on analogous enantioselective aminolysis of cyclic anhydrides catalyzed by chiral thiourea derivatives.[1]

Materials:

-

Itaconic anhydride (1.0 equiv)

-

Isobutylamine (1.1 equiv)

-

(R,R)-1,2-Diphenylethylenediamine-derived thiourea catalyst (e.g., Takemoto's catalyst) (0.05 - 0.10 equiv)

-

Anhydrous toluene or dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add itaconic anhydride (1.0 equiv) and the chiral thiourea catalyst (0.05 - 0.10 equiv).

-

Dissolve the solids in anhydrous toluene or DCM (to a concentration of approximately 0.1 M with respect to the anhydride).

-

Cool the mixture to the desired temperature (e.g., 0 °C, -20 °C, or ambient temperature, to be optimized).

-

Slowly add isobutylamine (1.1 equiv) to the stirred solution over a period of 10-15 minutes.

-

Stir the reaction mixture at the chosen temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is expected to proceed via the formation of a Michael adduct which then cyclizes.

-

Upon completion of the reaction, quench by adding 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the enantiomerically enriched 1-isobutyl-5-oxopyrrolidine-3-carboxylic acid.

-

The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis.

Quantitative Data Summary (Expected)

The following table summarizes the expected quantitative data for the proposed synthesis, based on literature precedents for similar organocatalytic aza-Michael additions and aminolysis of anhydrides.[1] It is important to note that these values are illustrative and would require experimental optimization for this specific reaction.

| Parameter | Expected Range | Notes |

| Yield | 85-95% | Based on analogous reactions, high yields are anticipated under optimized conditions. |

| Enantiomeric Excess (ee) | 90-98% | Chiral thiourea catalysts are known to provide high levels of stereocontrol in similar transformations. |

| Catalyst Loading | 5-10 mol% | Effective catalysis is typically observed in this loading range. |

| Reaction Time | 12-48 hours | Dependent on temperature and substrate concentration. |

| Reaction Temperature | -20 °C to 25 °C | Lower temperatures generally lead to higher enantioselectivity. |

Proposed Catalytic Cycle

The enantioselectivity of the proposed reaction is rationalized by the formation of a well-organized transition state involving the chiral bifunctional thiourea catalyst, the itaconic anhydride, and the incoming nucleophile, isobutylamine. The thiourea moiety of the catalyst is believed to activate the carbonyl group of the anhydride through hydrogen bonding, while the basic amine functionality of the catalyst deprotonates the isobutylamine, enhancing its nucleophilicity.

Conclusion

The organocatalytic asymmetric aza-Michael addition represents a promising and modern approach for the enantioselective synthesis of 1-isobutyl-5-oxopyrrolidine-3-carboxylic acid. The proposed method, utilizing a chiral bifunctional thiourea catalyst, is expected to provide the target molecule in high yield and with excellent enantiomeric excess. The detailed protocol and expected outcomes presented in this guide offer a solid foundation for researchers and drug development professionals to pursue the synthesis of this and related chiral pyrrolidinone derivatives. Experimental validation and optimization of the proposed reaction conditions are recommended to achieve the desired results.

References

Methodological & Application

Synthesis of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-isobutyl-5-oxopyrrolidine-3-carboxylic acid, a substituted pyroglutamic acid derivative. Substituted pyrrolidones are significant scaffolds in medicinal chemistry, exhibiting a range of biological activities. The described method is a straightforward and efficient one-pot reaction involving the Michael addition of isobutylamine to itaconic acid, followed by an intramolecular amidation. This protocol is designed to be accessible for researchers in organic and medicinal chemistry and provides a clear pathway to this valuable compound.

Introduction

The 5-oxopyrrolidine-3-carboxylic acid core structure is a key pharmacophore found in a variety of biologically active molecules. N-alkylation of this scaffold allows for the exploration of the chemical space and the development of new therapeutic agents. The isobutyl substituent, in particular, can impart favorable pharmacokinetic properties. The synthesis protocol outlined below is based on the well-established reaction of primary amines with itaconic acid, which provides a direct route to the desired product.[1][2]

Reaction Scheme

The synthesis proceeds via a tandem reaction sequence initiated by the Michael addition of isobutylamine to the α,β-unsaturated system of itaconic acid. This is followed by a spontaneous intramolecular cyclization via amidation to form the stable five-membered lactam ring of the pyrrolidinone.

Caption: Reaction scheme for the synthesis of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid.

Experimental Protocol

This protocol details the synthesis of 1-isobutyl-5-oxopyrrolidine-3-carboxylic acid from itaconic acid and isobutylamine.

Materials and Equipment

| Material/Equipment | Specifications |

| Itaconic acid | ≥99% purity |

| Isobutylamine | ≥99% purity |

| Hydrochloric acid (HCl) | Concentrated (37%) |

| Deionized water | |

| Ethanol | 95% |

| Round-bottom flask | Appropriate size (e.g., 100 mL) |

| Reflux condenser | |

| Magnetic stirrer with heating | |

| pH meter or pH paper | |

| Buchner funnel and filter paper | |

| Rotary evaporator | |

| Beakers, graduated cylinders, etc. | Standard laboratory glassware |

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add itaconic acid (13.0 g, 0.1 mol).

-

Addition of Amine: To the flask, add deionized water (20 mL) followed by the slow addition of isobutylamine (7.3 g, 0.1 mol) while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Acidification: After cooling to room temperature, acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid.

-

Crystallization: Cool the acidified mixture in an ice bath to induce crystallization of the product.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold deionized water to remove any remaining impurities.

-

Drying: Dry the product under vacuum to a constant weight.

-

Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent such as water or an ethanol/water mixture.

Data Presentation

| Parameter | Value |

| Molecular Formula | C₉H₁₅NO₃ |

| Molecular Weight | 185.22 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported, but expected to be a crystalline solid |

| Yield | Typically moderate to good |

| Purity (by NMR/LC-MS) | To be determined by the researcher |

Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of 1-isobutyl-5-oxopyrrolidine-3-carboxylic acid.

Caption: Workflow for the synthesis of 1-isobutyl-5-oxopyrrolidine-3-carboxylic acid.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Isobutylamine is a flammable and corrosive liquid. Avoid contact with skin and eyes.

-

Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.

Conclusion

This protocol provides a reliable and straightforward method for the synthesis of 1-isobutyl-5-oxopyrrolidine-3-carboxylic acid. The procedure is suitable for laboratory-scale synthesis and can be adapted for the preparation of other N-substituted pyroglutamic acid derivatives by selecting the appropriate primary amine. The resulting compound can serve as a valuable building block for further chemical modifications and biological screening in drug discovery programs.

References

Application Notes and Protocols for the Characterization of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid is a chiral organic compound with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API) or intermediate, comprehensive analytical characterization is crucial to ensure its identity, purity, and quality. This document provides detailed application notes and protocols for the characterization of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid using various analytical techniques.

Analytical Workflow

The comprehensive characterization of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid involves a multi-step analytical workflow. This workflow is designed to confirm the chemical structure, assess purity, and quantify the compound.

Application Notes and Protocols for 1-Isobutyl-5-oxopyrrolidine-3-carboxylic Acid in Antibacterial Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid is a derivative of pyroglutamic acid, a class of compounds that has garnered interest for its potential biological activities. Recent studies have explored the antibacterial properties of various 5-oxopyrrolidine derivatives, suggesting their potential as a scaffold for the development of new antimicrobial agents.[1][2][3][4] These compounds are of particular interest due to the increasing prevalence of antibiotic-resistant bacterial strains, which necessitates the discovery of novel antibacterial agents.[1][4]

This document provides detailed application notes and experimental protocols for the evaluation of the antibacterial activity of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid. The protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are described, providing a framework for assessing the compound's potency against a panel of relevant bacterial pathogens.

Data Presentation

The following tables present illustrative data for the antibacterial activity of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid against common Gram-positive and Gram-negative bacteria. Note: This data is for representative purposes only and actual values must be determined experimentally.

Table 1: Minimum Inhibitory Concentration (MIC) of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic Acid

| Bacterial Strain | ATCC Number | MIC (µg/mL) |

| Staphylococcus aureus | 29213 | 16 |

| Enterococcus faecalis | 29212 | 32 |

| Escherichia coli | 25922 | 64 |

| Pseudomonas aeruginosa | 27853 | 128 |

| Klebsiella pneumoniae | 700603 | 64 |

Table 2: Minimum Bactericidal Concentration (MBC) of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic Acid

| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Staphylococcus aureus | 29213 | 16 | 32 | 2 | Bactericidal |

| Enterococcus faecalis | 29212 | 32 | 128 | 4 | Bactericidal |

| Escherichia coli | 25922 | 64 | >256 | >4 | Bacteriostatic |

| Pseudomonas aeruginosa | 27853 | 128 | >256 | >2 | Bacteriostatic |

| Klebsiella pneumoniae | 700603 | 64 | 256 | 4 | Bactericidal |

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Experimental Protocols

Preparation of Stock Solution

The accurate preparation of a stock solution is critical for reliable and reproducible results.

Materials:

-

1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile, deionized water

-

Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

Protocol:

-

Solubility Testing (Recommended): Before preparing a high-concentration stock, it is advisable to determine the solubility of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid in various solvents. Due to its carboxylic acid moiety, it may have limited solubility in neutral aqueous solutions. DMSO is a common solvent for novel compounds.

-

Calculation: Determine the mass of the compound required to prepare a stock solution of a desired concentration (e.g., 10 mg/mL).

-

Mass (mg) = Desired Concentration (mg/mL) x Final Volume (mL)

-

-

Weighing: Carefully weigh the calculated amount of 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid powder using an analytical balance.

-

Dissolution:

-

Transfer the weighed powder into a sterile conical tube.

-

Add a small volume of DMSO to dissolve the compound completely. Vortex thoroughly.

-

If a lower concentration of DMSO is desired in the final assay, a primary stock can be made in 100% DMSO and then diluted in sterile water or culture medium. Note that the compound may precipitate at higher aqueous concentrations.

-

-

Sterilization: Stock solutions in 100% DMSO do not typically require filter sterilization. If diluted in an aqueous solution, filter sterilize through a 0.22 µm syringe filter compatible with the solvent.

-

Aliquoting and Storage: Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Materials:

-

Sterile 96-well, U-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35-37°C)

-

Multichannel pipette

Protocol:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture on an agar plate, select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer (OD₆₀₀ of 0.08-0.13).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Compound Dilutions:

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid working solution (prepared from the stock solution in CAMHB at twice the highest desired final concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

-

Continue this serial dilution process from well 2 to well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (no compound).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours.

-

-

Data Interpretation:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

-

MIC plate from the previous assay

-

Sterile Mueller-Hinton Agar (MHA) plates

-

Sterile pipette tips

-

Incubator (35-37°C)

Protocol:

-

Subculturing:

-

From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.

-

-

Plating:

-

Spread the aliquot onto a fresh MHA plate. Be sure to label each plate corresponding to the concentration of the well from which the aliquot was taken.

-

-

Incubation:

-

Incubate the MHA plates at 35-37°C for 18-24 hours.

-

-

Data Interpretation:

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is typically observed as no colony growth or the growth of only one or two colonies on the agar plate.

-

Visualizations

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).

References

- 1. researchgate.net [researchgate.net]

- 2. The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

Application of 1-Substituted-5-Oxopyrrolidine-3-Carboxylic Acid Derivatives in Cancer Cell Line Studies

Introduction

While specific research on 1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid in cancer cell lines is not extensively documented in publicly available literature, the broader class of 5-oxopyrrolidine derivatives has emerged as a promising scaffold in the development of novel anticancer agents.[1][2] These compounds are being investigated for their potential to inhibit cancer cell proliferation, induce apoptosis, and overcome drug resistance.[3][4] This document provides an overview of the application of various 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives in cancer cell line studies, including their synthesis, biological activity, and the protocols used for their evaluation.

Mechanism of Action

The anticancer activity of 5-oxopyrrolidine derivatives is often attributed to their ability to interfere with various cellular processes critical for cancer cell survival and proliferation. While the precise mechanisms can vary depending on the specific substitutions on the pyrrolidine ring, some studies suggest that these compounds can induce apoptosis (programmed cell death) and disrupt cell movement in cancer cells.[3] The structural modifications on the 5-oxopyrrolidine core are crucial for their cytotoxic effects and selectivity against cancer cells.[1][5]

Caption: General mechanism of 5-oxopyrrolidine derivatives.

Application Notes

Anticancer Activity in Various Cell Lines

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated cytotoxic effects against a range of human cancer cell lines. The efficacy of these compounds is highly dependent on the nature of the substituent at the 1-position and modifications at the 3-position of the pyrrolidine ring. For instance, certain hydrazone derivatives have shown significant activity against triple-negative breast cancer (MDA-MB-231), prostate cancer (PPC1), and melanoma (A375) cell lines.[5]

Table 1: Summary of In Vitro Anticancer Activity of Selected 5-Oxopyrrolidine Derivatives

| Compound Class | Cancer Cell Line | Assay | Endpoint | Result | Reference |

| Hydrazone Derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | MDA-MB-231 (Breast) | MTT | IC50 | Varied activity | [5] |

| PPC1 (Prostate) | MTT | IC50 | Potent activity | [5] | |

| A375 (Melanoma) | MTT | IC50 | High potency | [5] | |

| 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives | A549 (Lung) | Not specified | Cell Viability | Potent inhibition | [1][2] |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | IGR39 (Melanoma) | Not specified | EC50 | 2.5–20.2 µM | [4] |

| PPC-1 (Prostate) | Not specified | EC50 | 2.5–20.2 µM | [4] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the test compounds on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines (e.g., A549, MDA-MB-231, PPC1, A375)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

1-Substituted-5-oxopyrrolidine-3-carboxylic acid derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-